molecular formula C23H23NO5S B11393333 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11393333
M. Wt: 425.5 g/mol
InChI Key: JUPSMZGJDPHZQQ-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a dioxidotetrahydrothiophenyl group, and an ethyl-4-oxo-4H-chromene-2-carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene core, followed by the introduction of the benzyl and dioxidotetrahydrothiophenyl groups. Common reagents used in these reactions include benzyl bromide, thiophene derivatives, and ethyl acetoacetate. The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydride. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene moieties, using reagents like sodium methoxide or potassium cyanide.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its possible use as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it could inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide: This compound has a similar structure but with an ethoxy group instead of the chromene moiety, which may result in different chemical and biological properties.

    N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide: This compound contains an oxazole ring and a tetrahydronaphthalenyl group, which could lead to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23NO5S/c1-2-16-8-9-21-19(12-16)20(25)13-22(29-21)23(26)24(14-17-6-4-3-5-7-17)18-10-11-30(27,28)15-18/h3-9,12-13,18H,2,10-11,14-15H2,1H3

InChI Key

JUPSMZGJDPHZQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4

Origin of Product

United States

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